molecular formula C12H16N2O3S B7970267 tert-Butyl 2-formyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-6-carboxylate

tert-Butyl 2-formyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-6-carboxylate

Cat. No.: B7970267
M. Wt: 268.33 g/mol
InChI Key: JRSYDHPERZWQBE-UHFFFAOYSA-N
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Description

tert-Butyl 2-formyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-6-carboxylate is a heterocyclic compound with the molecular formula C12H16N2O3S It is known for its unique structure, which includes a thiazole ring fused to a pyridine ring, and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-formyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thiazole derivative with a pyridine derivative in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction parameters are crucial for industrial-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-formyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-6-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl 2-formyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-6-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 2-formyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-6-carboxylate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 2-formyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-6-carboxylate: Unique due to its specific substitution pattern and functional groups.

    5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine: Similar structure but lacks the formyl and tert-butyl ester groups.

    tert-Butyl (S)-3-((4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamoyl)pyrrolidine-1-carboxylate: Contains a similar thiazolopyridine core but with different substituents.

Uniqueness

This compound is unique due to its combination of a formyl group, a tert-butyl ester group, and a fused thiazole-pyridine ring system. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds .

Properties

IUPAC Name

tert-butyl 2-formyl-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3S/c1-12(2,3)17-11(16)8-4-7-9(5-13-8)18-10(6-15)14-7/h6,8,13H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRSYDHPERZWQBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CC2=C(CN1)SC(=N2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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